molecular formula C31H54O4 B3046348 Benzoic acid, 3,5-bis(dodecyloxy)- CAS No. 123126-40-9

Benzoic acid, 3,5-bis(dodecyloxy)-

Cat. No.: B3046348
CAS No.: 123126-40-9
M. Wt: 490.8 g/mol
InChI Key: CNLSKHCVAUZKTB-UHFFFAOYSA-N
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Description

3,5-Bis(dodecyloxy)benzoic acid is a chemical compound with the molecular formula C31H54O4 . It belongs to the class of benzoic acids and is characterized by its long alkyl chains (dodecyloxy groups) attached to the benzene ring. The compound’s systematic IUPAC name is 3,5-Bis(dodecyloxy)benzoic acid .


Synthesis Analysis

The synthesis of 3,5-Bis(dodecyloxy)benzoic acid involves the functionalization of benzoic acid with dodecyloxy groups. While specific synthetic routes may vary, one common method is the esterification of benzoic acid with dodecanol (lauryl alcohol) in the presence of an acid catalyst. This reaction results in the formation of the desired compound .


Molecular Structure Analysis

The molecular structure of 3,5-Bis(dodecyloxy)benzoic acid consists of a benzene ring substituted at positions 3 and 5 with dodecyloxy (C12H25O) groups. The long alkyl chains confer lipophilicity and influence the compound’s physical properties. The carboxylic acid group (-COOH) remains attached to the benzene ring, providing functional reactivity .


Chemical Reactions Analysis

  • Substitution Reactions : The dodecyloxy groups can participate in substitution reactions, such as halogenation or nitration, leading to modified derivatives .

Physical and Chemical Properties Analysis

  • Boiling Point : The boiling point will be influenced by the long alkyl chains and the carboxylic acid functionality .

Scientific Research Applications

  • Liquid Crystal Research

    • Xu, Ling, and He (2008) explored the synthesis and characterization of hydrogen-bonded star-shaped complexes involving 3,5-bis(dodecyloxy)benzoic acids. These complexes exhibited a homeotropic smectic A mesophase, highlighting the acid's role in liquid crystal research, particularly in controlling phase transition temperatures and mesophase behaviors (Xu, Ling, & He, 2008).
  • Organic Photosensitizer Development

    • Zhang et al. (2021) demonstrated the utility of a compound containing 3,5-bis(dodecyloxy)benzoic acid in the development of high-efficiency dye-sensitized solar cells. This highlights the acid's relevance in solar energy research, particularly in achieving high open-circuit photovoltage and power conversion efficiency (Zhang et al., 2021).
  • Surface Chemistry and Material Science

    • Nakhle et al. (1999) synthesized a metal oxide surface bivalent anchor using 3,5-bis(phosphonomethyl)benzoic acid, demonstrating its application in surface chemistry and material science, particularly in binding to metal oxide surfaces (Nakhle et al., 1999).
    • Kishikawa, Hirai, and Kohmoto (2008) investigated a polymerizable benzoic acid derivative (including 3,5-bis(dodecyloxy)benzoic acid) for its role in fixing multilayered structures of liquid-crystalline complexes, which is crucial in the field of polymer chemistry (Kishikawa, Hirai, & Kohmoto, 2008).
  • Coordination Chemistry and Photophysical Properties

    • Sivakumar, Reddy, Cowley, and Butorac (2011) used derivatives of 3,5-dihydroxy benzoic acids, such as 3,5-bis(benzyloxy)benzoic acid, in the synthesis of lanthanide coordination compounds. Their research offers insights into the structural and photophysical properties of these compounds, emphasizing the potential of 3,5-bis(dodecyloxy)benzoic acid in coordination chemistry (Sivakumar, Reddy, Cowley, & Butorac, 2011).
  • Molecular Self-Assembly and Organogels

    • Nam, Lee, and Hong (2008) studied the self-assembly of organogels using 3,5-bis(dodecyloxy)benzoic acid, providing valuable insights into the molecular self-assembly and the formation of organogels. This research is significant in understanding the interactions and properties of organogel systems (Nam, Lee, & Hong, 2008).

Safety and Hazards

  • Personal Protective Measures : Use appropriate protective gear (gloves, goggles) when working with this compound .

Properties

IUPAC Name

3,5-didodecoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-34-29-25-28(31(32)33)26-30(27-29)35-24-22-20-18-16-14-12-10-8-6-4-2/h25-27H,3-24H2,1-2H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLSKHCVAUZKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478614
Record name Benzoic acid, 3,5-bis(dodecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123126-40-9
Record name Benzoic acid, 3,5-bis(dodecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 3,5-bis-dodecyloxybenzoate (8 g) was refluxed for 6 h with EtOH (25 mL) and 10% KOH. Then, the mixture was cooled and poured onto ice H2O and extracted with MC, then the organic layer was stored over dry MgSO4. The solvent was removed; the crude was recrystallized in EtOH to yield 85% of the benzoic acid product as a white solid. 1H-NMR (300 MHz, CDCl3) δ 7.1 (d, 2H), 6.6 (t, 1H), 4.0 (t, 4H), 1.7-1.8 (m, 4H), 1.4-1.6 (m, 4H), 1.2-1.3 (m, 32H), 0.9 (t, 6H).
Name
Methyl 3,5-bis-dodecyloxybenzoate
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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